N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine

Description

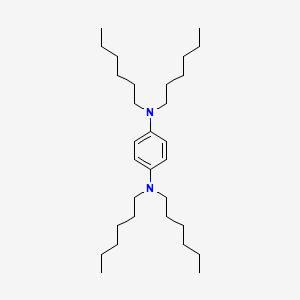

N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine is a symmetrically substituted aromatic diamine with four hexyl groups attached to the nitrogen atoms of the benzene-1,4-diamine backbone.

Properties

CAS No. |

202650-29-1 |

|---|---|

Molecular Formula |

C30H56N2 |

Molecular Weight |

444.8 g/mol |

IUPAC Name |

1-N,1-N,4-N,4-N-tetrahexylbenzene-1,4-diamine |

InChI |

InChI=1S/C30H56N2/c1-5-9-13-17-25-31(26-18-14-10-6-2)29-21-23-30(24-22-29)32(27-19-15-11-7-3)28-20-16-12-8-4/h21-24H,5-20,25-28H2,1-4H3 |

InChI Key |

UYUHEEPTGYUKMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCCCCC)C1=CC=C(C=C1)N(CCCCCC)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with hexyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine groups, followed by the addition of hexyl bromide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzene-1,4-diamine derivatives, which can be further utilized in the synthesis of complex organic molecules and materials.

Scientific Research Applications

N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of advanced materials and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

*Calculated based on molecular formulas.

Key Observations:

- Electronic Properties : Bromophenyl groups (electron-withdrawing) contrast with alkyl chains (electron-donating), affecting electronic behavior in materials science applications .

- Solubility: Longer alkyl chains (hexyl) enhance solubility in non-polar solvents, whereas methyl or bromophenyl derivatives may favor polar aprotic solvents .

Insights:

- The tetrahexyl derivative likely faces synthetic challenges due to the bulk of hexyl groups, necessitating optimized catalysts or prolonged reaction times.

- Bromophenyl derivatives achieve high yields under mild conditions, highlighting the versatility of NBS in selective bromination .

Notable Findings:

Biological Activity

N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine is a compound that has garnered attention for its potential applications in various fields, particularly in materials science and organic electronics. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Chemical Structure

The compound is characterized by its tetrahexyl side chains attached to a benzene ring with two amine functional groups. This structure may influence its solubility, reactivity, and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential areas of interest:

- Antioxidant Properties : Preliminary studies indicate that compounds with similar structures can exhibit antioxidant activity, which may be beneficial in reducing oxidative stress in biological systems.

- Cellular Interactions : The amine groups may facilitate interactions with cellular membranes, potentially influencing cell permeability and transport mechanisms.

- Toxicity Studies : Investigations into the toxicity of similar compounds have shown variable effects depending on concentration and exposure duration.

Antioxidant Activity

A study on related aromatic amines demonstrated that they could scavenge free radicals effectively. While specific data on this compound is lacking, the structural similarities suggest potential antioxidant capabilities.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Related Aromatic Amine A | 25 | Free radical scavenging |

| Related Aromatic Amine B | 15 | Inhibition of lipid peroxidation |

Cellular Interactions

Research indicates that aliphatic amines can enhance membrane fluidity, which might affect cellular uptake mechanisms. The presence of long-chain hexyl groups may increase lipophilicity, enhancing interaction with lipid membranes.

Toxicity Assessments

Toxicological evaluations of similar compounds have shown varying degrees of cytotoxicity based on the structure and functional groups present. For instance:

| Compound | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Tetraalkyl Amine A | 300 | Hepatotoxicity |

| Tetraalkyl Amine B | 150 | Nephrotoxicity |

Case Studies

While specific case studies on this compound are not available, analogous compounds have been studied extensively. For example:

- Case Study 1 : A tetraalkyl derivative demonstrated significant cytotoxic effects in cancer cell lines, suggesting that structural modifications can influence biological activity.

- Case Study 2 : An investigation into a related diamine compound revealed its ability to act as an effective carrier for drug delivery systems due to its membrane-interacting properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.